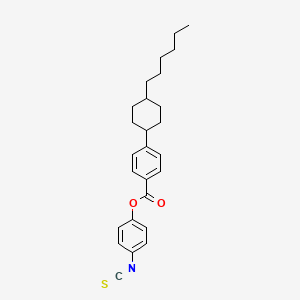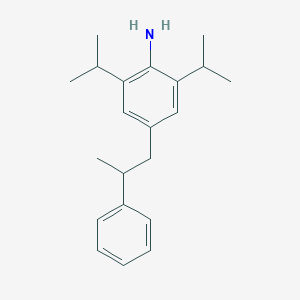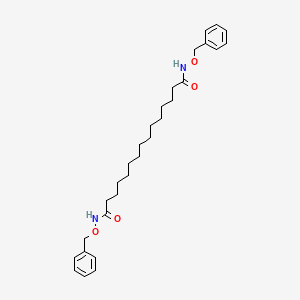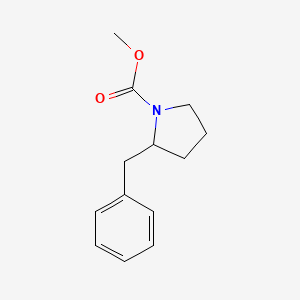
2-Propenoic acid, 2-oxocyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-oxocyclopentyl ester typically involves the esterification of acrylic acid with 2-oxocyclopentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-oxocyclopentyl ester undergoes several types of chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and 2-oxocyclopentanol under acidic or basic conditions.
Polymerization: The propenoic acid moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Polymerization: Initiated by free radicals, often using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Acrylic acid and 2-oxocyclopentanol.
Polymerization: Polyacrylates, which are used in various applications such as adhesives and coatings.
Applications De Recherche Scientifique
2-Propenoic acid, 2-oxocyclopentyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyacrylates and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-oxocyclopentyl ester primarily involves its ability to undergo polymerization. The propenoic acid moiety can form free radicals, which initiate the polymerization process. The resulting polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner.
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 2-oxocyclopentyl ester can be compared with other acrylates such as:
Methyl acrylate: Similar in structure but with a methyl group instead of a 2-oxocyclopentyl group. Methyl acrylate is more volatile and less viscous.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group. It has similar applications but different physical properties.
Butyl acrylate: Contains a butyl group, making it more hydrophobic and suitable for different applications such as in the production of flexible polymers.
The uniqueness of this compound lies in its 2-oxocyclopentyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
143489-88-7 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(2-oxocyclopentyl) prop-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-2-8(10)11-7-5-3-4-6(7)9/h2,7H,1,3-5H2 |
Clé InChI |
VRTTZRCPRQGGDU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)

![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

